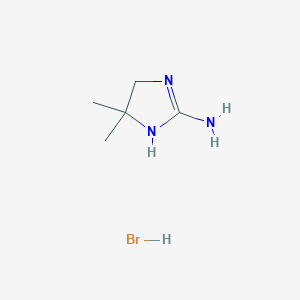

![molecular formula C21H22N4O7S B2948350 N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2,4-dimethoxybenzamide CAS No. 300818-52-4](/img/structure/B2948350.png)

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2,4-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

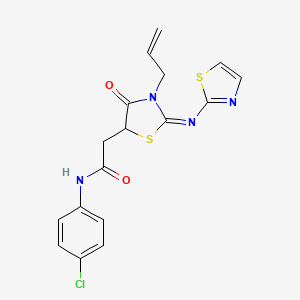

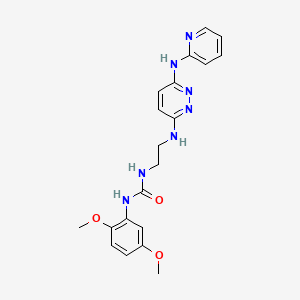

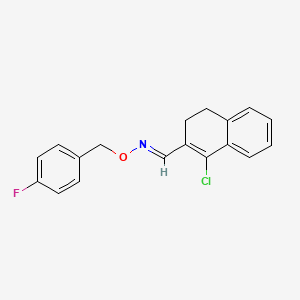

“N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2,4-dimethoxybenzamide” is a chemical compound with the CAS Number 555-25-9 . It has a molecular weight of 352.36600 and a molecular formula of C14H16N4O5S . The compound is also known by other synonyms .

Synthesis Analysis

The synthesis of this compound involves the use of 2,6-dimethoxypyrimidine and 4-Acetamidobenzene . The synthetic route was mentioned in the literature by Kloetzer and Bretschneider in Monatshefte fuer Chemie, 1956 .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring which is substituted with two methoxy groups at the 2nd and 6th positions. This pyrimidine ring is further linked to a sulfamoyl group which is attached to a phenyl ring .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, it’s known that this compound is a derivative of sulfadimethoxine . Sulfadimethoxine is an antibacterial agent, suggesting that this compound might also have similar properties .Physical And Chemical Properties Analysis

This compound has a density of 1.431g/cm3 . The exact boiling point, melting point, and flash point are not available . The compound has a LogP value of 3.05630, indicating its lipophilicity .Applications De Recherche Scientifique

Antimicrobial Activities

Research has highlighted the significant antibacterial and antifungal properties of sulfadimethoxine (a compound related to the chemical structure ) and its derivatives. Studies have demonstrated these compounds' effectiveness against a range of microbial species, showcasing their potential as broad-spectrum antimicrobial agents. For instance, sulfonamide derivatives have been shown to exhibit antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, and some compounds have displayed antifungal activities as well (Krátký et al., 2012; Gein et al., 2020).

Herbicide Design and Molecular Docking

The compound's framework has been utilized in the design of herbicides targeting specific plant enzymes, such as acetohydroxyacid synthase (AHAS), crucial for branched-chain amino acid biosynthesis. By analyzing bioactive conformation through molecular docking, comparative molecular field analysis (CoMFA), and comparative molecular similarity indices analysis (CoMSIA), researchers have developed herbicidal agents with enhanced efficacy (He et al., 2007).

Protein Interaction Studies

The interaction of p-hydroxycinnamic acid derivatives with proteins such as bovine serum albumin (BSA) has been explored, with studies indicating these compounds can significantly alter BSA's conformation and binding characteristics. Such interactions are critical for understanding drug-protein interactions and developing new pharmaceuticals (Meng et al., 2012).

Synthesis and Characterization of Derivatives

The synthesis and characterization of sulfanilamide derivatives have provided insights into their potential applications in medicinal chemistry. Structural analysis and thermal properties suggest these compounds' suitability for further pharmaceutical development (Lahtinen et al., 2014).

Mécanisme D'action

Target of Action

The primary targets of this compound are phagocytes and polymorphonuclear cells . These cells play a crucial role in the immune system, helping to protect the body from harmful pathogens.

Mode of Action

The compound inhibits the zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . It also inhibits the production of nitric oxide from lipopolysaccharide-induced J774.2 macrophages . This indicates its in vitro anti-inflammatory efficacy.

Biochemical Pathways

The compound significantly downregulates the mRNA expression of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB , which are elevated in zymosan-induced generalised inflammation . It also upregulates the expression of the anti-inflammatory cytokine IL-10 , which is reduced in zymosan-treated mice .

Pharmacokinetics

Observational findings, gross anatomical analysis of visceral organs, and serological tests reveal the non-toxicity of the compound at the highest tested intraperitoneal (IP) dose of 100 mg/kg in acute toxicological studies in Balb/c mice .

Result of Action

The compound’s action results in an immunomodulatory effect against generalised inflammatory response . It has been shown to have therapeutic potential for various chronic inflammatory illnesses .

Propriétés

IUPAC Name |

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O7S/c1-29-14-7-10-16(17(11-14)30-2)20(26)22-13-5-8-15(9-6-13)33(27,28)25-18-12-19(31-3)24-21(23-18)32-4/h5-12H,1-4H3,(H,22,26)(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARJOETYZCVXCCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2948269.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2948270.png)

![2-(5-Formyl-1H-pyrrol-2-yl)-N-spiro[2.5]octan-2-ylacetamide](/img/structure/B2948274.png)

![3-[2-(1-Cyanobutylamino)-2-oxoethyl]-N-(2-methylpropyl)piperidine-1-carboxamide](/img/structure/B2948275.png)

![2-(1H-Indol-3-yl)-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone](/img/structure/B2948283.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2948286.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(isopropylthio)benzamide hydrochloride](/img/structure/B2948288.png)